Product packaging for 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one(Cat. No.:)

2-Oxa-5-azabicyclo[2.2.1]heptan-6-one

Cat. No.: B12862637
M. Wt: 113.11 g/mol
InChI Key: JLWPGRXBBBJGJX-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-6-one (CAS 1304126-32-6) is a bicyclic lactam compound serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its molecular formula is C 5 H 7 NO 2 with a molecular weight of 113.1146 g/mol . This compound belongs to a class of oxa-aza-bicyclo[2.2.1]heptanes, which are recognized as conformationally restrained, carbon sp 3 -rich scaffolds of significant interest in medicinal chemistry . These bicyclic motifs are frequently investigated as potential bioisosteres , mimicking substituted (hetero)aryl fragments present in bioactive compounds. Integrating such three-dimensional architectures can lead to analogues with improved pharmacological properties, such as enhanced selectivity and metabolic stability . The constrained framework of the 2-oxa-5-azabicyclo[2.2.1]heptane system is a subject of ongoing research for creating novel molecular entities, with recent advances demonstrating efficient synthetic routes via proton-relay catalysis . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B12862637 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5-4-1-3(6-5)2-8-4/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPGRXBBBJGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the 2 Oxa 5 Azabicyclo 2.2.1 Heptan 6 One Core and Its Derivatives

Retrosynthetic Analysis of the Bicyclic Lactam Framework

A retrosynthetic analysis of the 2-oxa-5-azabicyclo[2.2.1]heptan-6-one core provides a strategic roadmap for its synthesis. The primary disconnection breaks the C4-O ether linkage, which is a key feature of the bicyclic bridge. This step simplifies the target molecule into a more manageable monosubstituted pyrrolidine (B122466) precursor.

Specifically, the target lactam can be disconnected at the C-O bond of the ether bridge via a conceptual intramolecular SN2 reaction or dehydration. This leads back to a cis-4-hydroxy-proline derivative. The amide bond of the lactam is envisioned to form from the intramolecular cyclization of this amino acid precursor. Therefore, the most logical and common starting material identified through this analysis is a stereochemically defined 4-hydroxy-L-proline, a readily available chiral building block. researchgate.netrsc.orgresearchgate.net The challenge then becomes controlling the stereochemistry at the C2 and C4 positions of the pyrrolidine ring to facilitate the formation of the bicyclic system. acs.org

Enantioselective Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core

The enantioselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core is critical for its application in developing stereochemically pure bioactive molecules. The most prominent strategies rely on the use of chiral starting materials to impart the desired stereochemistry.

Strategies Utilizing Chiral Starting Materials

The use of a "chiral pool" approach, which employs naturally occurring, enantiomerically pure compounds as starting materials, is a cornerstone for synthesizing the 2-oxa-5-azabicyclo[2.2.1]heptane core. This method ensures that the stereocenters of the final product are well-defined from the outset.

A versatile and widely adopted approach for synthesizing the this compound core and its derivatives begins with (2S,4R)-hydroxy-L-proline, also known as trans-4-hydroxy-L-proline. researchgate.netrsc.orgacs.org This commercially available amino acid provides a robust chiral scaffold from which the bicyclic system can be constructed through a series of well-established organic reactions.

The conversion of (4R)-Hydroxy-L-proline into the target bicyclic lactam involves a multi-step sequence. A common pathway involves initial protection of the amine, followed by a key cyclization step to form the bridged system. clockss.org One documented method involves heating N-acetyl-trans-4-hydroxy-l-proline in acetic anhydride (B1165640). This process induces an epimerization at the C2 position, leading to a cis-relationship between the carboxylic acid and the C4 hydroxyl group, which is necessary for the subsequent intramolecular lactonization to occur. acs.org

Another powerful technique is the Mitsunobu reaction, which facilitates the intramolecular dehydration between the carboxylic acid and the hydroxyl group of an N-protected cis-4-hydroxy-proline derivative in a single, mild step. clockss.orgacs.org This approach has been used to generate the bicyclic lactone from various N-substituted hydroxyproline (B1673980) precursors. clockss.org For instance, N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid can be converted to the corresponding bicyclic lactone via an intramolecular Mitsunobu reaction, followed by hydrolysis to yield the desired cis-hydroxyproline isomer needed for further transformations. acs.orgnih.gov

The synthesis relies on several key transformations to build the bicyclic framework from (4R)-Hydroxy-L-proline.

Amine Protection (e.g., Benzoylation): The first step is typically the protection of the secondary amine of the proline ring. This prevents unwanted side reactions in subsequent steps. Benzoylation, using benzoyl chloride, is one such method to yield an N-benzoyl derivative. clockss.org

Activation of the Hydroxyl Group (e.g., Tosylation): In routes that rely on an SN2 displacement for cyclization, the C4 hydroxyl group must be converted into a good leaving group. Tosylation, using tosyl chloride, transforms the alcohol into a tosylate, which is an excellent leaving group for nucleophilic attack. acs.org

Cyclization: This is the crucial step where the bicyclic system is formed. Several methods are effective:

Lactonization via Epimerization: Heating N-acyl-trans-4-hydroxy-L-proline in acetic anhydride promotes epimerization at C2, allowing for the formation of the lactone between the now cis-oriented carboxylic acid and hydroxyl groups. acs.org

Mitsunobu Reaction: This reaction provides a mild and efficient method for intramolecular cyclization through dehydration. It typically employs reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) to directly form the ether linkage from the N-protected cis-4-hydroxy-L-proline. clockss.orgnih.gov

Intramolecular SN2 Displacement: This involves the activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by internal nucleophilic attack by the carboxylate to form the lactone. researchgate.net

The table below summarizes the key cyclization strategies.

Table 1: Key Cyclization Reactions for this compound Synthesis

Cyclization Method Precursor Key Reagents Mechanism Reference(s)
Epimerization/Lactonization N-acetyl-trans-4-hydroxy-L-proline Acetic Anhydride Heat-induced epimerization at C2 followed by intramolecular esterification. acs.org
Mitsunobu Reaction N-Boc-cis-4-hydroxy-L-proline DIAD, PPh₃ Intramolecular dehydration between hydroxyl and carboxylic acid groups. clockss.org, nih.gov
Synthesis from (4R)-Hydroxy-L-proline
Application of Amine Protecting Groups (e.g., Cbz, Boc)

The choice of the nitrogen protecting group is critical for the success of the synthetic sequence. These groups prevent the amine from acting as a competing nucleophile and can influence the reactivity and solubility of the intermediates.

Cbz (Benzyloxycarbonyl): The Cbz group is a robust protecting group that can be introduced under mild basic conditions. It is stable to many reaction conditions and is typically removed by hydrogenolysis.

Boc (tert-Butoxycarbonyl): The Boc group is widely used due to its ease of introduction and its sensitivity to acidic conditions for removal, which allows for orthogonal deprotection strategies. rsc.orgacs.orged.ac.uk Syntheses starting from N-Boc-(4R)-Hydroxy-L-proline are common, and the Boc group is carried through several steps before the final product or further derivatization. acs.orgnih.govnih.gov

The selection between these groups often depends on the planned subsequent reaction steps and the desired deprotection conditions.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula Role/Mention
This compound Bicyclic lactam C₅H₇NO₂ Target Compound
(4R)-Hydroxy-L-proline trans-4-hydroxy-L-proline C₅H₉NO₃ Chiral Starting Material
N-acetyl-trans-4-hydroxy-L-proline (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid C₇H₁₁NO₄ Precursor for cyclization
N-Benzoyl-trans-4-hydroxy-L-proline C₁₂H₁₃NO₄ Protected intermediate
N-Carbobenzoxy-trans-4-hydroxy-L-proline C₁₃H₁₅NO₅ Protected intermediate
N-Boc-4-hydroxy-L-proline N-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid C₁₀H₁₇NO₅ Protected intermediate
Diethyl azodicarboxylate DEAD C₆H₁₀N₂O₄ Reagent for Mitsunobu reaction
Diisopropyl azodicarboxylate DIAD C₈H₁₄N₂O₄ Reagent for Mitsunobu reaction
Triphenylphosphine PPh₃ C₁₈H₁₅P Reagent for Mitsunobu reaction
Acetic anhydride C₄H₆O₃ Reagent for cyclization
Optimization of Reaction Conditions and Overall Yields

The optimization of synthetic routes to the 2-oxa-5-azabicyclo[2.2.1]heptane core is critical for improving efficiency and accessibility. Research has focused on streamlining multi-step sequences and enhancing the yields of key transformations. While individual steps in established syntheses can offer good to excellent yields, they often rely on costly stoichiometric reagents or generate hazardous waste, prompting the development of more refined protocols. researchgate.net

A versatile and efficient approach commences with (4R)-hydroxy-L-proline, a readily available chiral building block. researchgate.net This strategy allows for the synthesis of various functionalized 2-oxa-5-azabicyclo[2.2.1]heptanes. The optimization of this process involves careful selection of reagents and conditions to maximize the yield of the desired products. For instance, in the creation of C-3 disubstituted derivatives, reaction conditions have been fine-tuned to control the ratio of resulting isomers. researchgate.net

Further optimization has been achieved by employing alternative catalytic systems. For the related 2-oxa- and 2-azabicyclo[2.2.1]heptane scaffolds, an effective binary catalyst system combining an aminotriphenolate Al(III) complex with a bromide salt has been shown to produce a wide array of compounds in good to excellent yields under relatively mild conditions. acs.orgnih.gov Another optimization involves using an ion exchange procedure, which has been shown to isolate intermediates in good yield (62%), comparable to the crude yield of other methods. researchgate.net Subsequent hydrogenation steps using catalysts like Rhodium on carbon (Rh/C) can proceed under mild conditions (25 °C, 10 bar H₂) to form the desired diastereomer. researchgate.net

The table below, derived from research by Hanessian et al., illustrates the yields and isomer ratios achieved for various functionalized C-3 substituted derivatives, showcasing the outcomes of optimized reaction conditions. researchgate.net

Table 1: Access to Functionalized 2-Oxa-5-azabicyclo[2.2.1]heptanes

Entry Product Yield (%) Isomer Ratio (a:b)
1 H H 8a 70 1:1.1
2 H Ph 8b 75 1:1.5
3 H 4-Cl-Ph 8c 80 1:1.5
4 H 4-F-Ph 8d 81 1:1.2
5 H 3,4-di-Cl-Ph 8e 78 1:1.3
6 Me Me 8f 65 Only one isomer
7 -(CH₂)₅- 8g 72 1:1.2

Data sourced from The Journal of Organic Chemistry, 2022. researchgate.net

Stereoselective Approaches

Achieving stereocontrol is a fundamental challenge in the synthesis of complex bicyclic systems like this compound. Research has emphasized the development of stereoselective methods to control the configuration of multiple stereocenters within the molecule.

Hydrogenation of Disubstituted Furan (B31954) Derivatives

A key strategy for establishing the stereochemistry of the bicyclic core involves the stereoselective hydrogenation of a furan derivative to form a requisite cis-disubstituted tetrahydrofuran (B95107) intermediate. researchgate.net This approach is foundational, as the stereochemistry of the tetrahydrofuran ring directly translates to the final bicyclic lactam.

The hydrogenation of phosphonopyridylcarboxylic acids over platinum(IV) oxide (PtO₂) has been shown to proceed predominantly via cis addition, yielding the desired stereoisomer. researchgate.net The choice of catalyst is crucial; for instance, rhodium-based catalysts can be employed to switch the diastereoselectivity of phenol (B47542) hydrogenation to favor cis-isomers, a principle that can be applied to related heterocyclic systems. researchgate.net This control over the hydrogenation step is vital for producing enantiomerically pure starting materials for subsequent cyclization. researchgate.net

Control of Diastereoselectivity in Cyclization Reactions

Controlling diastereoselectivity during the key cyclization step is paramount for an efficient synthesis. Various advanced catalytic methods have been developed to influence the formation of the desired isomer. A binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has proven effective in delivering oxa- and aza-bicyclo[2.2.1]heptanes with high diastereo-control. acs.orgnih.gov

In other systems, such as tethered aza-Wacker cyclizations, the use of a phosphoramidate (B1195095) tether equipped with a chloroquineolinol auxiliary can achieve complete diastereocontrol during the cyclization event. chemrxiv.org This level of control is attributed to the formation of a rigid chelate with the palladium catalyst, which directs the stereochemical outcome of the reaction. chemrxiv.org Additionally, intriguing methods such as crystallization-induced stereochemical switching have been reported, where the reaction, depending on the conditions, delivers crystalline diastereomers of a different stereochemistry. researchgate.net The synthesis of C-3 disubstituted derivatives often results in a mixture of epimers, and the ratio can be influenced by the specific reaction conditions and the nature of the substituents. researchgate.net

Divergent Synthesis of this compound Derivatives

Divergent synthesis provides a powerful platform for generating chemical diversity from a common intermediate. This approach is particularly valuable for creating libraries of analogues for medicinal chemistry exploration.

Construction of the Lactam Moiety

The bicyclic lactam structure is the defining feature of this compound. The construction of this moiety has been achieved through several innovative cyclization strategies. A one-step synthesis has been devised for the closely related N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes, which starts from N-acyl-trans-4-hydroxy-L-prolines treated with acetic anhydride. researchgate.net Another elegant approach involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters, which proceeds through intramolecular aminolysis to form the bridged lactam intermediate. researchgate.net

In a versatile synthesis starting from (4R)-hydroxy-L-proline, the formation of the lactam ring occurs during the creation of C-3 disubstituted derivatives, often yielding a mixture of epimeric C-phenyl morpholinones (lactams). researchgate.net The efficiency of such lactamizations can sometimes be challenging. In the broader context of bridged lactam synthesis, difficult lactamizations have been promoted by reagents such as dibutyltin (B87310) oxide (Bu₂SnO), highlighting the specialized conditions that may be required to construct strained bicyclic systems. nih.gov

Functionalization Strategies for C-3 Disubstituted Derivatives

The C-3 position of the 2-oxa-5-azabicyclo[2.2.1]heptane core is a prime target for introducing structural diversity. A versatile synthetic approach allows for the creation of C-3 disubstituted analogues, which can be considered backbone-constrained mimics of important neurochemicals. researchgate.net This strategy begins with (4R)-hydroxy-L-proline and enables the introduction of various alkyl or aryl groups at the tertiary C-3 carbon. researchgate.net

Further functionalization of the bicyclic scaffold has been demonstrated on related systems, showcasing the potential for subsequent modifications. These synthetic outlets include Sonogashira cross-coupling reactions, Dess-Martin oxidation to a ketone followed by a Wittig reaction to form an alkene, and Steglich esterification to ligate other molecules of interest. acs.org These strategies significantly expand the chemical space accessible from the core bicyclic structure, allowing for the generation of diverse libraries of compounds. rsc.orgnih.gov The table below details the successful synthesis of various C-3 disubstituted derivatives. researchgate.net

Table 2: Synthesis of C-3 Disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Product R¹ Substituent R² Substituent Reported Yield (%)
8a H H 70
8b H Phenyl 75
8c H 4-Chlorophenyl 80
8d H 4-Fluorophenyl 81
8f Methyl Methyl 65
8g \multicolumn{2}{c }{-(CH₂)₅- (Cyclohexyl)} 72

Data sourced from The Journal of Organic Chemistry, 2022. researchgate.net

Introduction of Diverse Substituents (e.g., Alkyls, Aryls)

A versatile synthetic pathway to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes commences with 4R-hydroxy-L-proline as a chiral starting material, also known as a chiron. researchgate.net This approach facilitates the creation of carbon-atom bridged morpholines with a variety of substituents. By attaching an acetic acid group to the C-3 carbon of the bicyclic core, the framework of an embedded γ-amino butyric acid (GABA) is revealed. researchgate.net

The variation of substituents at the tertiary C-3 position with different alkyl or aryl groups has led to the development of backbone-constrained analogues of FDA-approved drugs. researchgate.net For instance, this strategy has been employed to synthesize analogues of baclofen (B1667701) and pregabalin. researchgate.net The synthesis of the core structure was pioneered by recognizing 3-hydroxy L-prolinol as a versatile chiron that could undergo intramolecular cyclization to yield the N-Boc protected 2-oxa-5-azabicyclo[2.2.1]heptane core with a 70% yield. researchgate.net Another method involved the intramolecular cyclization of an α-mesyloxy lactam derived from a benzylic hydroxyl group, which resulted in a mixture of epimeric C-phenyl morpholinones. researchgate.net

The introduction of aryl substituents has been achieved through a skeletal rearrangement process using various cyclic γ-epoxy alcohols. acs.org This method has proven effective for substrates bearing one or more electron-withdrawing or electron-donating groups, producing substituted 2-oxa-bicyclo[2.2.1]heptane products in moderate to good yields (57–88%). acs.org Biaryls and heteroaryls are also suitable precursors in this rearrangement, providing access to a range of derivatives. acs.org

Table 1: Examples of C-3 Substituted 2-Oxa-5-azabicyclo[2.2.1]heptane Analogues

Starting MaterialC-3 Substituent TypeResulting AnalogueReference
4R-hydroxy-L-prolineAlkyls, ArylsBackbone-constrained GABA analogues researchgate.net
3-hydroxy L-prolinol(unsubstituted)N-Boc-2-oxa-5-azabicyclo[2.2.1]heptane researchgate.net
Cyclic γ-epoxy alcoholsAryls, Biaryls, HeteroarylsSubstituted 2-oxa-bicyclo[2.2.1]heptanes acs.org

Palladium-Catalyzed 1,2-Aminoacyloxylation Approaches

Palladium-catalyzed reactions represent a modern and efficient strategy for constructing bicyclic amine structures. Specifically, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net This method is noted for its efficiency and broad substrate scope, providing a direct route to functionalized bicyclic amines that can be further derivatized. rsc.org

This catalytic approach proceeds effectively with a diverse array of substrates, enabling the creation of a library of bridged aza-bicyclic structures. rsc.orgresearchgate.net It is important to note, however, that this methodology is primarily documented for the synthesis of the 2-azabicyclo[2.2.1]heptane scaffold, which is an isomer of the 2-oxa-5-azabicyclo[2.2.1]heptane core. rsc.orgresearchgate.net The preparation of these scaffolds can be achieved through various annulation reactions, including those involving epoxy amines or alcohols. researchgate.net

Synthesis of Bridged Bicyclic Morpholinethione Analogues

The synthesis of the thione analogue, (±)-2-oxa-5-azabicyclo[2.2.1]heptan-6-thione, has been successfully accomplished. researchgate.net This bridged bicyclic morpholinethione serves as a potential synthon for preparing novel heteroaryl-annulated bicyclic morpholines. researchgate.net

The reported synthesis is a multi-step process, requiring eight steps to achieve the final product. researchgate.net The key precursor for this synthesis is a requisite cis-disubstituted tetrahydrofuran. This intermediate is prepared stereoselectively through the hydrogenation of a corresponding disubstituted furan derivative. researchgate.net

Formation of N-Substituted Bicyclic Systems

A variety of N-substituted derivatives have been synthesized using this methodology, demonstrating its broad applicability. The nature of the N-substituent can influence rotational isomerism around the N-acyl bond, which has been observed and studied using high-field ¹H-NMR. clockss.org

Table 2: Synthesis of N-Substituted 2-Oxa-5-azabicyclo[2.2.1]heptan-3-ones via Mitsunobu Reaction

N-Substituent on 4-Hydroxyproline PrecursorProductYield (%)Reference
N-carbobenzyloxyN-carbobenzyloxy-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane85 clockss.org
N-benzyloxycarbonylN-benzyloxycarbonyl-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane85 clockss.org
N-p-nitrobenzyloxycarbonylN-p-nitrobenzyloxycarbonyl-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane88 clockss.org
N-acetylN-acetyl-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane75 clockss.org
N-Boc (tert-butyloxycarbonyl)N-Boc-5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptane80 clockss.org

Advanced Structural Elucidation and Stereochemical Characterization

X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For the 2-oxa-5-azabicyclo[2.2.1]heptane family, this technique is crucial for establishing the stereochemistry of the rigid bicyclic framework.

Interatomic Distances and Bond Angle AnalysisSpecific bond lengths and angles for 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one are not documented. In related structures, such as derivatives of the 3-oxo isomer, the bicyclic framework is described as highly strained due to the fusion of the five-membered pyrrolidine (B122466) ring. This strain influences bond angles and lengths, deviating them from ideal values. For any given derivative, X-ray analysis would provide precise measurements for all interatomic distances and angles, confirming the connectivity and conformation of the rings.

Crystallographic Data for Related Compounds
Compound N-triphenylmethyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Parameters a = 9.503 Å, b = 12.853 Å, c = 15.601 Å
Compound tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Crystal System Monoclinic
Space Group P2₁
Unit Cell Parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, β = 100.013°

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a standard technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₅H₇NO₂.

HRMS would be used to verify this composition. The technique measures the mass-to-charge ratio (m/z) of an ion to a high degree of precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. For C₅H₇NO₂, the expected exact mass would be compared against the experimentally measured value to confirm the identity of the compound.

Compound Information
Compound Name This compound
Molecular Formula C₅H₇NO₂
Calculated Exact Mass 113.0477 u
Confirmation Method High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for this purpose. This method allows for the direct separation of enantiomers, enabling accurate quantification of the enantiomeric excess (e.e.) of a sample.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, resulting in their separation.

Detailed Research Findings:

While specific chiral HPLC separation data for the parent compound this compound is not extensively detailed in publicly available literature, robust methods have been developed for structurally analogous bicyclic lactams. These methods provide a strong foundation for the analysis of the target compound.

A notable example is the validated enantioselective HPLC method for 2-azabicyclo[2.2.1]hept-5-en-3-one , a closely related Vince lactam derivative. researchgate.net This research demonstrates the successful separation of its enantiomers, providing valuable insights into the conditions likely to be effective for this compound.

The study achieved baseline separation using a polysaccharide-based chiral stationary phase, specifically a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated column (Chiralcel OD-H). researchgate.net Polysaccharide-based CSPs are widely used due to their broad applicability and excellent chiral recognition capabilities, which arise from a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polymer. researchgate.net

The selection of the mobile phase is crucial for optimizing the separation. In the case of the analogous bicyclic lactam, a normal-phase elution mode with a mixture of n-hexane and isopropanol (B130326) was found to be effective. researchgate.net The isopropanol component of the mobile phase acts as a polar modifier, influencing the interactions between the analyte and the CSP. The ratio of these solvents is a key parameter for adjusting the retention times and resolution of the enantiomers.

The developed method for 2-azabicyclo[2.2.1]hept-5-en-3-one was validated according to ICH guidelines, demonstrating its precision, accuracy, and linearity. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established to be in the low microgram per milliliter range, indicating high sensitivity. researchgate.net

Interactive Data Table: Representative Chiral HPLC Conditions

The following table details the optimized chromatographic conditions for the enantiomeric separation of the analogous compound, 2-azabicyclo[2.2.1]hept-5-en-3-one. These conditions serve as a validated starting point for developing a method for this compound.

ParameterConditionSource
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase n-Hexane:Isopropanol (80:20, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Column Temperature Ambient researchgate.net

Interactive Data Table: Chromatographic Results for 2-azabicyclo[2.2.1]hept-5-en-3-one Enantiomers

This table presents the typical performance data obtained under the conditions specified above.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Source
(+)-enantiomer~6.5\multirow{2}{*}{> 2.0} researchgate.net
(-)-enantiomer~7.8 researchgate.net

Note: Retention times are approximate and can vary slightly between systems and specific column batches. The resolution factor (Rs) being greater than 2.0 indicates excellent, baseline separation of the two enantiomers.

The successful application of this methodology to a close structural analog strongly suggests that a similar approach would be effective for the enantiomeric purity assessment of this compound and its N-protected derivatives, such as N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one. Minor adjustments to the mobile phase composition, such as varying the percentage of the alcohol modifier, would likely be sufficient to optimize the separation for the specific target compound.

Conformational Analysis and Stereoelectronic Effects in 2 Oxa 5 Azabicyclo 2.2.1 Heptan 6 One Systems

Conformational Rigidity Conferred by the Bicyclic Framework

The 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one molecule possesses a highly rigid structure due to its bicyclic nature. This rigidity is a direct consequence of the fused ring system, which severely restricts conformational flexibility. Unlike monocyclic systems that can adopt various chair, boat, and twist-boat conformations, the bridged structure of the bicyclo[2.2.1]heptane core locks the molecule into a strained, boat-like conformation for the six-membered ring. The presence of the oxygen bridge further constrains the system, leading to a well-defined and predictable three-dimensional architecture. This conformational locking is a key feature exploited in the design of molecules where precise positioning of functional groups is paramount.

Impact of Bridged Structure on Substituent Orientation

The rigid framework of this compound dictates that substituents at various positions will adopt fixed spatial orientations, generally classified as either endo or exo. An exo substituent points away from the larger of the two non-bridging paths of atoms, while an endo substituent points towards it. This fixed orientation has profound implications for a molecule's biological activity and reactivity, as it governs how the molecule can interact with enzymes, receptors, or other molecules. The steric environment around each face of the bicyclic system is distinct, influencing the stereochemical outcome of reactions at or near the scaffold.

Theoretical and Computational Investigations of Conformation

To gain a deeper understanding of the molecular geometry and electronic structure of this compound, theoretical and computational methods are invaluable. These studies provide insights that complement experimental data and help to rationalize the observed properties of these molecules.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For systems like this compound, DFT calculations can determine the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on the parent this compound are not extensively reported in the literature, analysis of related bicyclic lactams and piperidones provides a framework for understanding its structure. For instance, DFT calculations on similar bicyclic systems have been used to analyze conformational stability and the influence of stereoelectronic effects. nih.gov These studies often reveal significant strain within the bicyclic framework, with bond angles deviating from ideal tetrahedral or trigonal planar geometries.

The nitrogen and oxygen atoms in the this compound scaffold possess lone pairs of electrons that play a crucial role in its chemical and physical properties. The spatial orientation of these lone pairs is largely fixed by the rigid bicyclic structure. Computational studies on related bridged morpholine-proline chimeras have shown that the lone pairs of the oxygen and nitrogen atoms can be directed in spatially distinct orientations. In the case of this compound, the nitrogen lone pair is expected to be pyramidal and its orientation will be influenced by the constraints of the ring system. This fixed orientation can affect the molecule's basicity, nucleophilicity, and its ability to participate in hydrogen bonding.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. In this compound, several stereoelectronic interactions are at play. One of the most significant is the potential for interaction between the nitrogen lone pair and the antibonding orbital (σ) of an adjacent C-H or C-C bond, a phenomenon known as hyperconjugation. The magnitude of this interaction is highly dependent on the orbital overlap, which is dictated by the molecule's geometry. In similar bicyclic systems, such n → σ interactions have been shown to influence conformational stability and reactivity. nih.gov Furthermore, the alignment of the nitrogen lone pair with the π-system of the carbonyl group is restricted due to the bicyclic framework, which affects the amide resonance and, consequently, the properties of the lactam functionality.

Diastereomeric and Enantiomeric Considerations in Bicyclic Scaffolds

The this compound scaffold is inherently chiral, with multiple stereocenters. The bridgehead carbons (C1 and C4) are chiral centers, as are other carbons in the ring if they bear substituents. This gives rise to the possibility of multiple diastereomers and enantiomers. For example, the synthesis of a thione analogue, (±)-2-oxa-5-azabicyclo[2.2.1]heptane-6-thione, has been reported, indicating the formation of a racemic mixture. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Oxa 5 Azabicyclo 2.2.1 Heptan 6 One and Analogues

Ring-Opening and Ring-Closing Reactions

The strained nature of the bicyclo[2.2.1]heptane framework influences its susceptibility to ring-opening reactions. In analogues such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, acid-catalyzed ring-opening reactions have been investigated. These reactions can proceed via cleavage of either the C–O or N–O bond. For instance, the use of an acid catalyst with an alcohol nucleophile has been shown to selectively cleave the C–O bond. nih.gov Studies using various acid catalysts found that pyridinium toluenesulfonate in methanol provided optimal yields for these ring-opening reactions. nih.gov The stereochemistry of the resulting product, as determined by X-ray crystallography, supported an SN2-like mechanism for the ring-opening process. nih.gov

Conversely, ring-closing reactions are fundamental to the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core. A versatile synthetic approach commences with 4R-hydroxy-L-proline. researchgate.netnih.gov This method involves an intramolecular cycloetherification step to form the characteristic bridged bicyclic system. researchgate.net

Functional Group Transformations

The presence of heteroatoms and a ketone functional group within the 2-oxa-5-azabicyclo[2.2.1]heptan-6-one scaffold allows for a variety of functional group transformations.

Oxidation Reactions of Heteroatoms and Carbon Centers

The carbon centers within the bicyclic framework can undergo oxidation. For example, a secondary alcohol in a related 2-oxa-bicyclo[2.2.1]heptane derivative was successfully oxidized to the corresponding ketone using Dess-Martin periodinane, achieving a nearly quantitative yield of 96%. nih.govacs.org This transformation highlights the feasibility of introducing a ketone functionality, such as that present in this compound, or further oxidizing other carbon positions.

Reduction Reactions of Ketone and Other Functional Groups

The ketone group in bicyclic lactams, which are structurally analogous to this compound, can be reduced. For instance, the reduction of the bicyclic lactam 3-azabicyclo[3.2.1]octan-2-one can be achieved. While specific conditions for the reduction of the ketone in this compound are not detailed in the provided search results, standard ketone reduction methodologies are expected to be applicable.

Nucleophilic and Electrophilic Substitution Reactions at Nitrogen and Oxygen Atoms

The nitrogen atom in the 2-oxa-5-azabicyclo[2.2.1]heptane system possesses a lone pair of electrons and can act as a nucleophile. This allows for substitution reactions with various electrophiles, such as alkyl halides. smolecule.com In the case of the related 2-azabicyclo[2.2.1]hept-5-en-3-one, electrophilic substitution with bromine in the presence of acetic acid or fluoride ion has been demonstrated, leading to the formation of 6,7-substituted 2-azanorbornan-3-ones. rsc.org

Cyclization Mechanisms in Bicyclic Formation

The formation of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton is a key aspect of its chemistry. A prominent synthetic route utilizes 4R-hydroxy-L-proline as a chiral starting material. researchgate.netnih.gov A key step in this synthesis is an intramolecular cycloetherification, which establishes the bridged bicyclic framework. researchgate.net This strategic cyclization locks the molecule into its constrained conformation. Another approach to synthesizing the related 2-oxa- and 2-azabicyclo[2.2.1]heptanes involves a skeletal rearrangement of cyclic γ-epoxy alcohols or amines. nih.govacs.org This process is facilitated by a binary catalytic system, such as an aminotriphenolate Al(III) complex and a bromide salt, and proceeds with high diastereoselectivity. nih.govacs.org The proposed mechanism involves a double-nucleophilic displacement at a carbon center, assisted by a proton-relay step. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

While specific examples of palladium-catalyzed cross-coupling reactions directly on the this compound core are not extensively documented in the provided search results, such methodologies have been applied to related bicyclic systems. For instance, α-oxospiranes have been converted into vinyl triflates, which then undergo palladium-catalyzed cross-coupling reactions for phosphorylation and arylation. researchgate.net Additionally, a Sonogashira-type cross-coupling of a 2-oxa-bicyclo[2.2.1]heptane derivative with 2-methylbut-3-yn-2-ol has been reported, demonstrating the utility of these methods for functionalizing the bicyclic scaffold. nih.govacs.org These examples suggest the potential for applying similar palladium-catalyzed cross-coupling strategies to derivatives of this compound to introduce molecular diversity.

Intramolecular Rearrangements and Cyclizations

The rigid bicyclo[2.2.1]heptane framework of this compound and its analogues makes them precursors for various intramolecular reactions. These reactions often proceed to relieve ring strain or to form more complex polycyclic systems. The presence of heteroatoms (oxygen and nitrogen) within the core structure introduces unique reactivity patterns, influencing the pathways of rearrangements and cyclizations.

One notable rearrangement observed in analogous systems is the ring expansion of the bicyclo[2.2.1]heptane core. For instance, derivatives of the closely related 2-azabicyclo[2.2.1]heptane can undergo rearrangement to form the 2-azabicyclo[3.2.1]octane system. This process is typically initiated by activating a functional group, such as a primary alcohol, under Mitsunobu conditions or with a sulfonyl chloride and base. The mechanism involves an intramolecular nucleophilic attack by the nitrogen atom, forming a strained aziridinium intermediate. Subsequent regioselective opening of this intermediate by a nucleophile occurs at the more substituted carbon, leading to the thermodynamically more stable, expanded ring system. rsc.org

Intramolecular cyclization is a key strategy for the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core itself. For example, the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be achieved through an intramolecular cyclization catalyzed by HCl. Similarly, binary catalytic systems involving an Al(III) complex and a bromide salt have proven effective in synthesizing oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols or amines. acs.orgacs.org This process involves a stereoretentive cyclization where the ether bridge forms in a syn orientation relative to the alcohol group. acs.orgacs.org

The table below summarizes key aspects of these intramolecular transformations.

Reaction TypeStarting Material AnalogueKey Reagents/ConditionsIntermediateProduct
Rearrangement2-Azabicyclo[2.2.1]heptane derivativeMitsunobu conditions or Sulfonyl chloride/baseAziridinium intermediate2-Azabicyclo[3.2.1]octane derivative
CyclizationCyclic γ-epoxy-alcohol/amineAl(III) complex and Tetrabutylammonium bromide (TBAB)-2-Oxa/Aza-bicyclo[2.2.1]heptane
CyclizationBoc-protected aminomethyl tetrahydrofuran (B95107)Acid (e.g., HCl)-2-Oxa-5-azabicyclo[2.2.1]heptane

These reactions highlight the versatility of the bicyclic system, allowing for skeletal diversification and the construction of the core structure from acyclic or monocyclic precursors.

Baeyer-Villiger Oxidation of Bicyclic Ketones: Regioselectivity and Migratory Preferences

The Baeyer-Villiger oxidation is a powerful synthetic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters). wikipedia.orgadichemistry.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. sigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

For bicyclic ketones like this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom adjacent to the C-6 carbonyl. The key challenge in the oxidation of unsymmetrical ketones is controlling the regioselectivity—that is, predicting which of the two α-carbons will migrate to the oxygen atom. sigmaaldrich.comacs.org

The regioselectivity is governed by the "migratory aptitude" of the groups attached to the carbonyl carbon. adichemistry.com This aptitude is the relative ability of a group to migrate, which generally correlates with its ability to stabilize a positive charge in the transition state of the rate-determining step. wikipedia.orgadichemistry.comorganic-chemistry.org

General Migratory Aptitude Order: Tertiary alkyl > cyclohexyl ≈ secondary alkyl > aryl > primary alkyl > methyl organic-chemistry.org

In the context of bicyclic systems, stereoelectronic effects and ring strain also play a crucial role in determining the regiochemical outcome. organic-chemistry.orgresearchgate.net The migrating group must be able to align anti-periplanar to the O-O bond of the peroxy intermediate (the Criegee intermediate) for optimal orbital overlap. wikipedia.org In bicyclo[2.2.1]heptan-2-ones, for example, the migration of the more substituted bridgehead carbon (C-1) is generally favored over the methylene carbon (C-3). adichemistry.com This preference is attributed to both the greater ability of the tertiary carbon to stabilize a positive charge and stereoelectronic factors that favor the migration of the bridgehead carbon. adichemistry.com

For this compound, the two potential migrating carbons are the C-1 bridgehead and the C-5 bridgehead.

Migrating GroupCarbon TypeFactors Influencing MigrationPredicted Outcome
C-1Tertiary (Bridgehead)- Higher substitution- Ability to stabilize positive charge- Stereoelectronic preference in bicyclic systemsFavored migration
C-5Tertiary (Bridgehead, attached to Nitrogen)- Tertiary nature- Potential inductive effect of the adjacent nitrogen atomLess favored migration

The presence of the nitrogen atom at the 5-position could influence the electronic properties of the C-5 bridgehead, potentially decreasing its migratory aptitude compared to the C-1 carbon. Therefore, the Baeyer-Villiger oxidation is predicted to yield a lactone resulting from the migration of the C-1 bridgehead carbon.

Role as Synthons in Heterocyclic Chemistry

The 2-oxa-5-azabicyclo[2.2.1]heptane framework, including the 6-one derivative, serves as a valuable synthon, or building block, in heterocyclic and medicinal chemistry. Its rigid, conformationally constrained structure is a key feature, making it an attractive scaffold for the design of biologically active molecules. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

This bicyclic system is considered a bridged morpholine (B109124) or a constrained γ-amino acid analogue. nih.gov This structural relationship allows it to be used in the synthesis of peptidomimetics and analogues of known drugs. For example, research has demonstrated the use of the 2-oxa-5-azabicyclo[2.2.1]heptane core as a platform to create analogues of the FDA-approved drugs baclofen (B1667701) and pregabalin. nih.gov

The this compound derivative is a particularly useful intermediate. The ketone functionality at the C-6 position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

Synthetic Utility:

Platform for Functional Diversity: The core structure can be substituted at various positions to create a library of compounds for drug discovery. nih.gov A versatile synthetic approach starting from 4R-hydroxy-L-proline allows for the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. nih.gov

Precursor to Complex Heterocycles: The bicyclic thione analogue, 2-oxa-5-azabicyclo[2.2.1]heptan-6-thione, has been synthesized as a potential synthon for preparing novel heteroaryl-annulated bicyclic morpholines. researchgate.net

Key Intermediate: The hydrochloride salt of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is a key intermediate for synthesizing a diverse array of substituted pyrrolo[3,2-b]pyridine derivatives, which have potential applications in pharmaceuticals and agrochemicals. msesupplies.com

The table below outlines the role of this scaffold as a synthon for various applications.

Application AreaTarget Molecule ClassRationale
Medicinal ChemistryAnalogues of Baclofen and PregabalinActs as a backbone-constrained γ-amino acid (GABA) analogue. nih.gov
Drug DiscoveryPeptidomimeticsProvides a rigid scaffold to mimic peptide turns.
Agrochemicals/PharmaceuticalsSubstituted pyrrolo[3,2-b]pyridinesServes as a key building block for the fused heterocyclic system. msesupplies.com
Heterocyclic SynthesisHeteroaryl-annulated morpholinesThe thione derivative allows for annulation reactions to build larger systems. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Oxa 5 Azabicyclo 2.2.1 Heptan 6 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Oxa-5-azabicyclo[2.2.1]heptan-6-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a minimum on the potential energy surface and can also be used to predict its vibrational spectra (IR and Raman).

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the oxygen of the carbonyl group, while the LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions. In this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen and the ether oxygen, indicating their susceptibility to electrophilic attack. A region of positive potential (blue) would be expected around the amide proton, highlighting its role as a hydrogen bond donor.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap8.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar bicyclic lactams. Specific values for this compound would require dedicated computational studies.

Prediction of Molecular Interactions and Basicity of Heteroatoms

The heteroatoms in this compound, namely the nitrogen and two oxygen atoms, play a pivotal role in its molecular interactions. Computational methods can predict the nature and strength of these interactions, which are critical for its biological activity and material properties.

The basicity of the heteroatoms can be quantified by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. The nitrogen atom is expected to be the most basic site, followed by the carbonyl oxygen, and then the ether oxygen. The constrained bicyclic structure may influence the accessibility of the lone pairs on these atoms, thereby modulating their basicity compared to acyclic analogues.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, are crucial for the molecule's behavior in condensed phases and its binding to biological targets. Quantum chemical calculations can model the interactions of this compound with solvent molecules or amino acid residues. By calculating the interaction energies, geometries, and vibrational frequency shifts upon complex formation, a detailed picture of the binding modes can be obtained.

Table 2: Illustrative Predicted Proton Affinities for Heteroatoms in this compound

HeteroatomIllustrative Proton Affinity (kcal/mol)Relative Basicity
Nitrogen (N5)215Most Basic
Carbonyl Oxygen (O6)190Intermediate
Ether Oxygen (O2)175Least Basic

Note: The values in this table are illustrative and represent typical data obtained from computational studies on similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This includes its synthesis, degradation, and reactions with other molecules. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, and the activation energies can be calculated.

For instance, the synthesis of this compound likely involves an intramolecular cyclization. Theoretical modeling could elucidate the mechanism of this ring-closing reaction, including the role of any catalysts. The calculations would involve locating the transition state structure for the cyclization step and computing the energy barrier, which provides insight into the reaction kinetics.

Furthermore, the reactivity of the lactam ring can be studied computationally. For example, the hydrolysis of the amide bond is a fundamental reaction. Modeling this process would involve calculating the energy profile for the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon, leading to the ring-opened product. Such studies can predict the stability of the lactam under different pH conditions.

Ligand Design and Virtual Screening Applications

The rigid scaffold of this compound makes it an attractive starting point for the design of new ligands for biological targets. Computational techniques such as virtual screening and de novo ligand design can be employed to explore the chemical space around this core structure.

In virtual screening, large libraries of virtual compounds based on the this compound scaffold can be docked into the binding site of a target protein. The docking simulations predict the binding mode and affinity of each compound, allowing for the prioritization of a smaller set of molecules for synthesis and experimental testing. The accuracy of these predictions relies on the quality of the scoring functions used to estimate the binding energy.

For de novo design, the this compound core can be used as a fragment to which other chemical groups are added to create novel molecules with desired properties. Computational algorithms can explore different combinations of substituents and predict their impact on binding affinity and other pharmaceutically relevant properties like solubility and metabolic stability. This approach can accelerate the discovery of new drug candidates. The defined stereochemistry of the bicyclic system is particularly advantageous in designing selective ligands.

Q & A

Q. What are the established synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptan-6-one, and how do their efficiencies compare?

The compound is typically synthesized via multistep protocols starting from trans-4-hydroxy-L-proline. A widely cited method involves:

N-protection (e.g., Cbz or Boc groups) to prevent undesired side reactions.

Esterification using SOCl₂/MeOH to form methyl esters.

Tosylation of the hydroxyl group with TsCl and a base (e.g., Et₃N).

Reduction of esters to alcohols (NaBH₄ in EtOH/THF).

Cyclization under basic conditions (NaOMe in MeOH).

Deprotection (e.g., catalytic hydrogenation for Cbz).
Portoghese’s original seven-step route achieved 59% yield, while an improved six-step method using Cbz protection achieved 70% total yield with safer reagents (e.g., avoiding diazomethane) .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

The stereochemistry is preserved by leveraging the chiral pool strategy starting from trans-4-hydroxy-L-proline, which provides the (1S,4S) configuration. Key steps include:

  • Tosylation to fix the hydroxyl group’s orientation.
  • Cyclization under controlled basic conditions to retain the bicyclic scaffold’s geometry.
  • Reduction with NaBH₄, which avoids racemization observed with stronger reducing agents like LiBH₄ .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity and stereochemistry (e.g., δ 1.81–1.88 ppm for bridgehead protons in CDCl₃) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 234.1125) .
  • Optical rotation : Ensures enantiomeric purity (e.g., [α]²⁰D = -21.3° in CHCl₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthetic protocols?

Discrepancies often arise from:

  • Reagent purity : Impurities in TsCl or NaBH₄ can reduce cyclization efficiency.
  • Solvent drying : Traces of water in THF/EtOH mixtures may hydrolyze intermediates.
  • Catalyst loading : Excess Pd/C during deprotection can lead to over-reduction.
    A systematic optimization study (Table 1 in ) compared conditions for tosylation and found that 1:1.2 molar ratios of TsCl to substrate with DMAP catalysis improved yields to 93%.

Q. What strategies optimize this compound for use as a morpholine isostere in drug design?

  • Lipophilicity tuning : Introduce substituents at the bridgehead (e.g., methyl groups) to modulate LogP.
  • Bioisosteric replacement : Replace morpholine in lead compounds to improve metabolic stability while retaining hydrogen-bonding capacity.
  • Derivatization : Patent data (e.g., Roche’s 2-oxa-5-azabicyclo derivatives) highlight substitutions at the 3-position for enhanced receptor binding .

Q. How do researchers address stability issues during storage and handling?

  • Storage : Keep as hydrochloride salts at 2–8°C to prevent hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the bicyclic amine.
  • Analytical monitoring : Regular HPLC checks (e.g., C18 columns, 0.1% TFA in mobile phase) detect degradation products .

Q. What computational methods predict the pharmacokinetic properties of derivatives?

  • Molecular docking : Assess binding to targets like aldosterone synthase (e.g., Boehringer Ingelheim’s patent on inhibitors) .
  • ADME prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on topological polar surface area (~45 Ų for the parent compound) .

Methodological Challenges and Data Analysis

Q. How are regioisomeric byproducts minimized during cyclization?

  • Temperature control : Maintain reflux conditions (e.g., NaOMe in MeOH at 65°C) to favor kinetic over thermodynamic products.
  • Protecting group choice : Cbz groups reduce steric hindrance compared to bulkier Boc, enabling cleaner cyclization .

Q. What experimental designs validate the compound’s role in complex reaction cascades?

  • Cross-coupling : Suzuki-Miyaura reactions with boronate esters at the bridgehead position.
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., tosylation vs. cyclization) .

Q. How do researchers reconcile conflicting toxicity data in early-stage studies?

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation of potential toxicophores.
  • Structure-toxicity relationships : Compare analogues (e.g., 3-azabicyclo derivatives) to isolate toxicity mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.